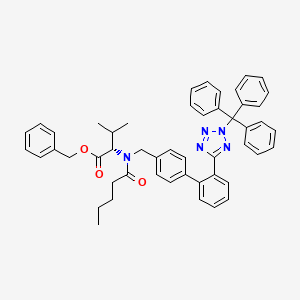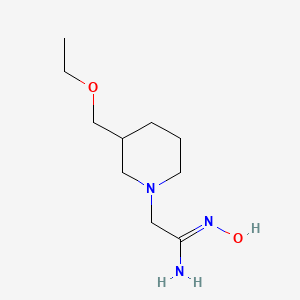
Phloroacetophenone 4-Neohesperidoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloroacetophenone 4-Neohesperidoside is a flavonoid glycoside derived from citrus fruits. It is an intermediate in the synthesis of neohesperidin dihydrochalcone, a well-known sweetening agent. This compound is notable for its role in the production of sweeteners and its presence in various citrus species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phloroacetophenone 4-Neohesperidoside can be synthesized by reacting phloroacetophenone with neohesperidose. One common method involves the condensation of phloroacetophenone with isovanillin in the presence of a secondary amine and an organic acid. The reaction is typically carried out in an ethanol solution .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of naringin, a flavanone glycoside found in grapefruit. The process includes the use of an aqueous solution of an inorganic strong base, followed by high-temperature reflux to hydrolyze naringin .
Analyse Chemischer Reaktionen
Types of Reactions
Phloroacetophenone 4-Neohesperidoside undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes like isovanillin to form chalcones.
Hydrogenation: The chalcone formed can be hydrogenated to produce neohesperidin dihydrochalcone.
Common Reagents and Conditions
Condensation: Secondary amines (e.g., pyrrolidine) and organic acids (e.g., acetic acid) are commonly used.
Hydrogenation: Catalysts like palladium on carbon are used for the hydrogenation process.
Major Products
The major products formed from these reactions include neohesperidin and its derivatives, such as neohesperidin dihydrochalcone .
Wissenschaftliche Forschungsanwendungen
Phloroacetophenone 4-Neohesperidoside has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sweetening agents.
Biology: Studies have explored its role in plant metabolism and its presence in different citrus species.
Industry: It is used in the production of sweeteners for food products like chewing gum and dentifrices.
Wirkmechanismus
The mechanism of action of Phloroacetophenone 4-Neohesperidoside involves its conversion to neohesperidin dihydrochalcone, which exerts sweetening effects. In cancer research, derivatives of phloroacetophenone have been shown to induce apoptosis through the Bax-mediated mitochondrial pathway, leading to the activation of caspases and cell death .
Vergleich Mit ähnlichen Verbindungen
Phloroacetophenone 4-Neohesperidoside is similar to other flavonoid glycosides such as:
Naringin: Another flavanone glycoside found in grapefruit.
Neohesperidin: A related compound also derived from citrus fruits.
Hesperidin: A flavonoid glycoside found in oranges
Uniqueness
This compound is unique due to its specific role in the synthesis of neohesperidin dihydrochalcone, a potent sweetening agent. Its presence in various citrus species and its potential anticancer properties further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
23643-71-2 |
|---|---|
Molekularformel |
C20H28O13 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
HAJRFFOSWOEITM-WKYRQYEVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


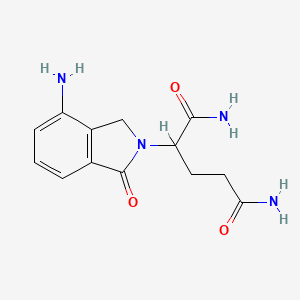
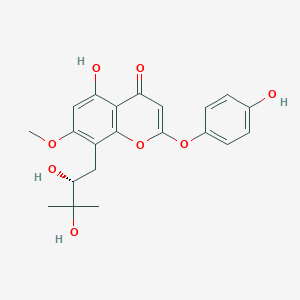

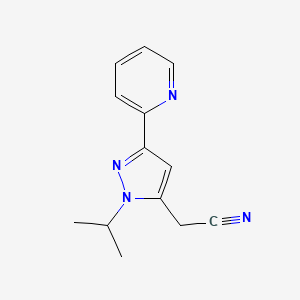
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)

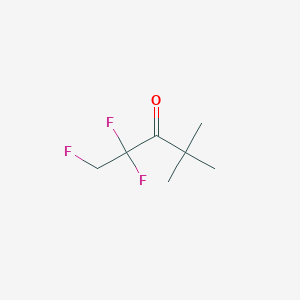
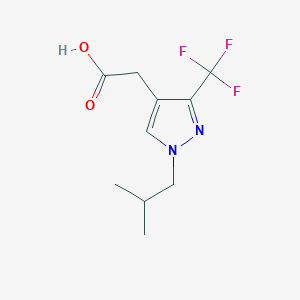

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)


